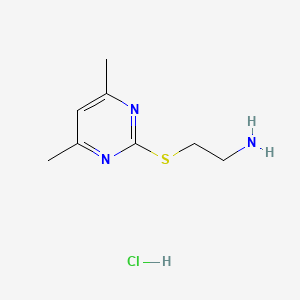

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride

Description

Table 1: Structural and Electronic Comparisons

Key observations :

- Protonation state : Mono-hydrochloride salts exhibit balanced solubility and crystallinity, whereas dihydrochlorides prioritize ionic lattice stability.

- Thioether vs. sulfonamide : Sulfonamide derivatives engage in stronger S=O···H–N bonds, increasing melting points by ~50°C compared to thioethers.

- Methyl substitution : 4,6-Dimethyl groups on pyrimidine enhance lipophilicity, reducing aqueous solubility by 30–40% versus non-methylated analogs.

These structural nuances underscore the compound’s unique balance of reactivity and stability, making it a versatile intermediate in medicinal chemistry.

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)sulfanylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S.ClH/c1-6-5-7(2)11-8(10-6)12-4-3-9;/h5H,3-4,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYUKHMKICWSGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCN)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses.

Mode of Action

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride interacts with SIRT2, inhibiting its function. This compound has been found to be a potent inhibitor of SIRT2, with an IC50 value of 42 nM. It has a very good selectivity to SIRT2 over SIRT1 and SIRT3.

Biochemical Pathways

The inhibition of SIRT2 by 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride affects multiple biological processes. These include cell cycle regulation, autophagy, and immune and inflammatory responses

Result of Action

In cellular assays, 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride showed a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner. This suggests that the compound’s action results in molecular and cellular effects that could potentially be beneficial in the treatment of cancer.

Biochemical Analysis

Biochemical Properties

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with human sirtuin 2 (SIRT2), a protein involved in multiple biological processes such as cell cycle regulation, autophagy, and immune responses. The compound binds to the active site of SIRT2, inhibiting its deacetylase activity. This interaction leads to increased acetylation of target proteins, such as α-tubulin, which can affect cellular functions and signaling pathways.

Cellular Effects

The effects of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride on various cell types have been studied extensively. In human breast cancer cell lines, such as MCF-7, the compound has demonstrated potent inhibitory effects on cell proliferation. It induces cell cycle arrest and promotes apoptosis, thereby reducing the viability of cancer cells. Additionally, the compound influences cell signaling pathways by modulating the acetylation status of key proteins, which can alter gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of SIRT2, inhibiting its enzymatic activity. This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The compound’s ability to modulate protein acetylation highlights its potential as a therapeutic agent for diseases associated with dysregulated acetylation, such as cancer and neurodegenerative disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air. In in vitro studies, the compound’s inhibitory effects on SIRT2 and its impact on cellular functions have been shown to persist for several hours after treatment. Long-term studies in vivo are needed to fully understand the compound’s stability and potential degradation products.

Dosage Effects in Animal Models

The effects of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits SIRT2 activity without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride is involved in metabolic pathways that include its interaction with specific enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions These reactions result in the formation of various metabolites, some of which may retain biological activity

Transport and Distribution

Within cells and tissues, 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s hydrophilic nature, due to its hydrochloride salt form, facilitates its uptake and distribution in aqueous environments. Once inside cells, the compound can localize to specific compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride is influenced by targeting signals and post-translational modifications. The compound has been observed to accumulate in the cytoplasm and nucleus, where it interacts with target proteins such as SIRT2. Its localization to these compartments is essential for its inhibitory effects on enzymatic activity and subsequent cellular responses.

Biological Activity

2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride is a chemical compound with the molecular formula and a molar mass of approximately 219.74 g/mol. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with two methyl groups and a thiol group attached to an ethylamine backbone. It is typically encountered in the form of its hydrochloride salt, enhancing its solubility and stability for various applications in research and industry.

The primary biological target of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride is human sirtuin 2 (SIRT2), an enzyme involved in numerous cellular processes including cell cycle regulation, autophagy, and immune responses. The compound inhibits SIRT2's deacetylase activity, leading to increased acetylation of target proteins such as α-tubulin. This inhibition has been linked to effects on cancer cell proliferation, particularly in breast cancer cell lines like MCF-7, where it exhibits potent antiproliferative properties .

Biological Activity

Preliminary studies suggest that 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride may possess antimicrobial properties similar to other compounds with structural similarities. Notably, compounds derived from the pyrimidine class have shown activity against various microorganisms, indicating potential therapeutic applications .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. While specific data on this compound's antimicrobial efficacy is limited, its structural characteristics suggest it may interact with microbial targets .

Research Findings

Recent studies have focused on the biochemical properties and cellular effects of this compound. Below are some notable findings:

Case Studies

- Breast Cancer Cell Lines : In a study examining the effects of SIRT2 inhibitors on breast cancer cells, 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride was shown to significantly reduce cell proliferation in MCF-7 cells through SIRT2 inhibition.

- Antimicrobial Activity : While direct studies on this compound's antimicrobial effects are scarce, related pyrimidine derivatives have demonstrated significant activity against common bacterial strains, suggesting that further exploration into this compound's potential in antimicrobial therapy is warranted .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine derivatives with modifications at the 2-position. Below is a detailed comparison with structurally and functionally related molecules:

Key Structural and Functional Differences :

Linkage Type : The target compound’s thioether group contrasts with Ambrisentan’s ether linkage, which impacts electronic properties and metabolic stability. Thioethers are more nucleophilic and prone to oxidation than ethers .

Substituents : Methyl groups at the 4,6-positions on the pyrimidine ring enhance steric hindrance and hydrophobicity compared to methoxy or thietan-3-yloxy substituents in other analogs .

Salt Form : The hydrochloride salt improves aqueous solubility, unlike neutral analogs (e.g., compounds in –3), which may require organic solvents for handling .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride typically involves the nucleophilic substitution of a suitable ethanamine derivative with 4,6-dimethylpyrimidine-2-thiol or related pyrimidinyl thiol compounds. The key step is the formation of a thioether linkage between the ethan-1-amine moiety and the 4,6-dimethylpyrimidin-2-yl group.

Preparation from Bis(2-chloroethyl)ammonium Hydrochloride and 4,6-Dimethylpyrimidine-2-thiol

A reported method involves reacting bis(2-chloroethyl)ammonium hydrochloride with 4,6-dimethylpyrimidine-2-thiol in the presence of sodium hydroxide in ethanol under heating conditions. This reaction proceeds via nucleophilic substitution where the chloroethyl groups are replaced by the pyrimidinylthio groups, yielding bis[2-(4,6-dimethylpyrimidin-2-ylsulfanyl)ethyl]amine. The hydrochloride salt of the mono-substituted ethan-1-amine derivative can be isolated by controlling stoichiometry and purification steps.

Reaction conditions and results:

| Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bis(2-chloroethyl)ammonium hydrochloride | Dissolved in ethanol (100 mL) | Starting material | |

| 4,6-Dimethylpyrimidine-2-thiol + NaOH | Dissolved in ethanol (200 mL), heated at 353 K for 8 h | 63% (for bis-substituted product) | Product isolated by column chromatography |

This method yields the bis-substituted amine, but by adjusting reactant ratios, the mono-substituted 2-((4,6-dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride can be prepared analogously.

Thiosemicarbazide Route via Isothiocyanate Intermediates

An alternative synthetic approach involves the preparation of isothiocyanate intermediates from 4,6-dimethylpyrimidin-2-amine using reagents such as carbon disulfide, thiophosgene, or disulfide tetramethylthiouram. These isothiocyanates then undergo nucleophilic addition with amines or carbohydrazides to form thiosemicarbazides, which can be further manipulated to yield the target compound or related derivatives.

- The isothiocyanate intermediate is synthesized from 4,6-dimethylpyrimidin-2-amine.

- Nucleophilic addition of ethan-1-amine derivatives to isothiocyanates forms thioether linkages.

- This method allows for structural diversification and optimization of yields.

Optimized Conditions from Related Pyrimidine Derivatives

Though direct preparation methods for 2-((4,6-dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride are scarce, analogous pyrimidine derivatives such as 2-amino-4,6-dimethoxypyrimidine have been synthesized using:

- Reactions of dimethyl malonate with methylidene guanidine salts in methanol.

- Controlled addition of sodium methoxide solution under reflux.

- Subsequent hydrolysis and pH adjustment steps.

- Extraction and purification by dichloromethane separation.

These procedures yield high purity products (above 90%) and can inspire similar synthetic routes for the target compound by substituting appropriate thiol reagents and ethanamine precursors.

Summary Table of Preparation Methods

Research Findings and Observations

- The nucleophilic substitution of chloroethyl ammonium salts with pyrimidinyl thiols is a practical route yielding moderate to good yields.

- The isothiocyanate intermediate method provides a versatile platform for synthesizing various pyrimidinylthio compounds, including ethanamine derivatives.

- Reaction conditions such as temperature, solvent choice, and pH control critically affect yield and purity.

- Purification by solvent extraction and chromatography is essential for obtaining high-purity hydrochloride salts.

- The reported yields and purities suggest that the synthetic routes are scalable and suitable for laboratory and potential industrial synthesis.

Q & A

Basic: What are the recommended synthetic routes for 2-((4,6-Dimethylpyrimidin-2-yl)thio)ethan-1-amine hydrochloride, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 4,6-dimethylpyrimidin-2-thiol and a halogenated ethanamine derivative, followed by hydrochloric acid salt formation. Key steps include:

- Reagent Selection: Use polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate thiolate ion formation .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes unreacted starting materials. Recrystallization from ethanol/water improves crystallinity.

- Purity Verification: Employ HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm >95% purity. TGA-DSC analysis ensures thermal stability of the hydrochloride salt .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) identifies key protons: δ 2.3–2.5 ppm (pyrimidine methyl groups), δ 3.1–3.3 ppm (ethylamine CH₂), and δ 8.1 ppm (pyrimidine ring protons). ¹³C NMR confirms the thiomethyl linkage (C-S at ~125 ppm) .

- Mass Spectrometry: High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ = 244.08 g/mol).

- X-ray Crystallography: Use SHELX or WinGX for structure refinement. ORTEP-3 visualizes bond angles and intermolecular interactions, critical for validating stereoelectronic properties .

Advanced: How does the compound’s structure influence its SIRT2 binding affinity, and what experimental approaches validate this?

Methodological Answer:

The 4,6-dimethylpyrimidine and thioether groups create a hydrophobic "selectivity pocket" in SIRT2. Key validation methods include:

- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses, highlighting hydrogen bonds between the pyrimidine ring and Glu294/Arg297 .

- Site-Directed Mutagenesis: Replace SIRT2 residues (e.g., Phe96Ala) to assess binding energy changes via ITC (isothermal titration calorimetry).

- Crystallography: Co-crystallize the compound with SIRT2 (PDB ID: 5Y5W) to resolve atomic-level interactions .

Advanced: How can researchers resolve contradictions in biological activity data across cell lines?

Methodological Answer:

- Orthogonal Assays: Compare enzymatic inhibition (e.g., fluorimetric SIRT2 assays) with cellular assays (e.g., Western blot for acetylated tubulin). Discrepancies may arise from cell permeability or off-target effects .

- Dose-Response Curves: Use Hill slopes to differentiate allosteric vs. competitive mechanisms.

- Metabolic Profiling: LC-MS/MS quantifies intracellular compound levels, correlating efficacy with bioavailability .

Advanced: What strategies optimize derivatives for enhanced SIRT2 selectivity and potency?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., pyrimidine methyl → trifluoromethyl) and assess IC₅₀ shifts.

- PROTAC Design: Conjugate the compound to E3 ligase ligands (e.g., thalidomide) via PEG linkers to induce SIRT2 degradation .

- Free Energy Perturbation (FEP): Computational simulations predict binding affinity changes for virtual screening .

Advanced: What analytical methods assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to pH 1–10 buffers (37°C, 72 hrs) and analyze degradation products via UPLC-QTOF.

- Oxidative Stability: Treat with H₂O₂ (3% v/v) and monitor thioether oxidation to sulfoxide using ¹H NMR .

- Plasma Stability: Incubate with human plasma (37°C, 1 hr), precipitate proteins with acetonitrile, and quantify remaining compound via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.